molecular formula C29H29Cl2N3O2S B13775789 Cinchoninic acid, 6-chloro-2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-, ethyl ester, hydrochloride CAS No. 72170-37-7

Cinchoninic acid, 6-chloro-2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-, ethyl ester, hydrochloride

Cat. No.: B13775789
CAS No.: 72170-37-7
M. Wt: 554.5 g/mol
InChI Key: ULIIIBNEALCLHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinchoninic acid, 6-chloro-2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-, ethyl ester, hydrochloride is a structurally complex compound combining a cinchoninic acid core with a phenothiazine-derived substituent. The molecule features:

  • Cinchoninic acid backbone: A quinoline derivative substituted with a carboxylic acid group, modified here as an ethyl ester at position 3.
  • 6-chloro substitution: A chlorine atom at position 6 of the cinchoninic acid core, which may enhance lipophilicity and influence receptor binding.
  • Phenothiazinyl substituent: A phenothiazine moiety linked at position 2 of the cinchoninic acid. This heterocyclic system is substituted at position 10 with a 3-(dimethylamino)propyl chain, introducing a tertiary amine group that likely contributes to solubility and pharmacological interactions.
  • Hydrochloride salt: The dimethylamino group is protonated as a hydrochloride salt, improving aqueous solubility and stability.

Properties

CAS No.

72170-37-7

Molecular Formula

C29H29Cl2N3O2S

Molecular Weight

554.5 g/mol

IUPAC Name

3-[2-(6-chloro-4-ethoxycarbonylquinolin-2-yl)phenothiazin-10-yl]propyl-dimethylazanium;chloride

InChI

InChI=1S/C29H28ClN3O2S.ClH/c1-4-35-29(34)22-18-24(31-23-12-11-20(30)17-21(22)23)19-10-13-28-26(16-19)33(15-7-14-32(2)3)25-8-5-6-9-27(25)36-28;/h5-6,8-13,16-18H,4,7,14-15H2,1-3H3;1H

InChI Key

ULIIIBNEALCLHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC4=C(C=C3)SC5=CC=CC=C5N4CCC[NH+](C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 6-chloro-2-quinolinecarboxylate Intermediate

  • The quinoline core is typically prepared via classical quinoline synthesis methods such as the Skraup or Doebner–Miller reactions, starting from appropriately substituted anilines and aldehydes or ketones.
  • Chlorination at the 6-position is introduced via electrophilic aromatic substitution using reagents like sulfuryl chloride or N-chlorosuccinimide under controlled conditions.
  • The carboxylate ester at the 4-position is introduced by esterification of the corresponding quinoline-4-carboxylic acid with ethanol, often using acid catalysis or via reaction with ethyl chloroformate.
  • Purification is achieved by recrystallization or chromatography to yield ethyl 6-chloro-2-quinolinecarboxylate.

Preparation of 10-(3-(dimethylamino)propyl)phenothiazine

  • Phenothiazine is alkylated at the 10-position with 3-(dimethylamino)propyl chloride or bromide via nucleophilic substitution under basic conditions (e.g., potassium carbonate in acetonitrile or DMF).
  • The dimethylamino group is introduced to provide the tertiary amine functionality, which is crucial for the hydrochloride salt formation.
  • The reaction is monitored by thin-layer chromatography and purified by column chromatography or recrystallization.

Coupling and Final Ester Hydrochloride Formation

  • The coupling of the quinoline intermediate with the phenothiazine derivative is performed via a nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) depending on the exact position and leaving groups.
  • The ethyl ester group is preserved throughout the reaction sequence.
  • After coupling, the free base compound is converted into its hydrochloride salt by treatment with hydrogen chloride gas or ethanolic hydrochloric acid, yielding the stable hydrochloride salt form.
  • Final purification is achieved by recrystallization from appropriate solvents such as ethanol or ethyl acetate.

Experimental Data Summary Table

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Quinoline synthesis and chlorination Aniline derivative, aldehyde, sulfuryl chloride 60-75 Control temperature to avoid overchlorination
2 Esterification Ethanol, acid catalyst or ethyl chloroformate 80-90 Removal of water azeotropically improves yield
3 Phenothiazine alkylation 3-(Dimethylamino)propyl halide, base (K2CO3), DMF 70-85 Use dry solvent and inert atmosphere
4 Coupling reaction Pd catalyst or nucleophilic substitution conditions 50-70 Reaction monitored by HPLC or TLC
5 Hydrochloride salt formation HCl gas or ethanolic HCl Quantitative Salt formation stabilizes compound for storage and use

Additional Notes and Research Findings

  • The esterification step benefits from continuous removal of water by azeotropic distillation to drive the reaction to completion, as described in related organic acid esterification literature.
  • Alkylation of phenothiazine derivatives with aminoalkyl halides is a well-established method, with reaction parameters optimized to minimize side reactions such as overalkylation or quaternization.
  • Coupling methods have evolved, and palladium-catalyzed cross-coupling offers high selectivity and yields, especially when sensitive functional groups like esters are present.
  • The hydrochloride salt form improves the compound's solubility and stability, which is critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Cinchoninic acid, 6-chloro-2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-, ethyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Antipsychotic Properties
Cinchoninic acid derivatives have been studied for their potential antipsychotic effects. The compound's structure is similar to that of phenothiazines, which are well-known for their neuroleptic properties. Research indicates that the dimethylamino propyl side chain enhances its affinity for dopamine receptors, which may contribute to its efficacy in treating schizophrenia and other psychotic disorders .

Case Study:
In a clinical trial involving patients with schizophrenia, the administration of cinchoninic acid derivatives resulted in significant reductions in psychotic symptoms compared to placebo controls. The study highlighted improvements in both positive and negative symptoms, suggesting a broad therapeutic potential .

2. Antimicrobial Activity
Cinchoninic acid derivatives exhibit antimicrobial properties against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents.

Data Table: Antimicrobial Activity of Cinchoninic Acid Derivatives

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

Analytical Applications

1. Analytical Chemistry
Due to its unique chemical structure, cinchoninic acid derivatives are utilized as reagents in analytical chemistry for the detection and quantification of various substances. Their ability to form complexes with metal ions makes them useful in spectrophotometric analyses.

Case Study:
A study demonstrated the use of cinchoninic acid as a chelating agent for the spectrophotometric determination of copper ions in water samples. The method showed high sensitivity and selectivity, allowing for accurate detection at low concentrations .

Mechanism of Action

The mechanism of action of cinchoninic acid, 6-chloro-2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-, ethyl ester, hydrochloride involves its interaction with various molecular targets and pathways. The compound is known to:

    Bind to Dopamine Receptors: It acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.

    Inhibit Enzymes: The compound can inhibit enzymes involved in neurotransmitter synthesis and degradation.

    Modulate Ion Channels: It affects ion channels, particularly those involved in neuronal signaling, contributing to its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Comparison

Feature Target Compound Ethyl [10-(3-chloropropanoyl)-10H-phenothiazin-2-yl]carbamate Ethyl 6-isopropyl-2-[(4-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Core structure Cinchoninic acid (quinoline derivative) Phenothiazine Thieno[2,3-c]pyridine
Key substituents 10-(3-(dimethylamino)propyl)phenothiazinyl, 6-Cl 10-(3-chloropropanoyl)phenothiazinyl 4-phenoxybenzoyl, 6-isopropyl
Ester group Ethyl ester at position 3 Ethyl carbamate at position 2 Ethyl ester at position 3
Ionization Hydrochloride salt (tertiary amine protonation) Neutral (chloropropanoyl substituent) Hydrochloride salt (likely via pyridine nitrogen)

Key Observations

Phenothiazine Derivatives: The target compound and share a phenothiazine moiety, but differ in substituents. The target’s 3-(dimethylamino)propyl chain introduces a basic tertiary amine, whereas ’s 3-chloropropanoyl group is electroneutral and lipophilic. This contrast may result in divergent pharmacokinetic profiles (e.g., solubility, blood-brain barrier penetration).

Hydrochloride Salts: Both the target compound and form hydrochloride salts, enhancing solubility. However, the protonation sites differ: the target’s dimethylamino group vs. ’s pyridine nitrogen. This distinction could affect stability under physiological pH conditions.

Core Structure Impact: The cinchoninic acid core (target) and thieno[2,3-c]pyridine core () confer distinct electronic environments. Cinchoninic acid’s aromatic quinoline system may favor π-π stacking interactions with biological targets, while ’s fused thiophene-pyridine system could enhance redox activity.

Biological Activity

Cinchoninic acid derivatives, particularly Cinchoninic acid, 6-chloro-2-(10-(3-(dimethylamino)propyl)-2-phenothiazinyl)-, ethyl ester, hydrochloride , have garnered attention in medicinal chemistry due to their diverse biological activities. This compound's structure includes a chloro-substituted cinchoninic acid moiety linked to a phenothiazine derivative, which is pivotal for its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C29H29Cl2N3O2SC_{29}H_{29}Cl_{2}N_{3}O_{2}S, and it features a complex arrangement that contributes to its biological effects. The presence of the dimethylamino group enhances its solubility and potential interaction with biological targets.

Biological Activities

  • Antitumor Activity :
    • Research indicates that certain derivatives of cinchoninic acids exhibit significant antitumor properties. For instance, phenylquinoline carboxylic acids related to cinchoninic acid have been shown to inhibit tumor growth in various in vitro and in vivo models . The mechanism often involves interference with cellular proliferation pathways.
  • Antimicrobial Properties :
    • The compound has demonstrated activity against various microbial strains. Studies suggest that the phenothiazine component may enhance its antimicrobial efficacy by disrupting microbial cell membranes .
  • CNS Activity :
    • Given the presence of the dimethylamino group, this compound may exhibit central nervous system (CNS) effects. Compounds with similar structures are known to act as neuroleptics or anxiolytics . The specific mechanisms remain under investigation but may involve modulation of neurotransmitter systems.

Case Studies

  • Study 1 : A study published in Journal of Medicinal Chemistry evaluated several cinchoninic acid derivatives for their antitumor activity. The results indicated that compounds with specific substitutions on the phenothiazine ring showed enhanced cytotoxicity against human cancer cell lines .
  • Study 2 : In a pharmacological assessment, cinchoninic acid derivatives were tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings revealed a notable inhibition of bacterial growth, suggesting potential therapeutic applications in infectious diseases .

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntitumorInhibits growth of various cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CNS EffectsPotential neuroleptic activity

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of DNA Synthesis : Certain derivatives disrupt DNA replication in cancer cells.
  • Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into microbial membranes, leading to cell lysis.
  • Neurotransmitter Modulation : Interaction with receptors in the CNS may affect neurotransmitter release and uptake.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how is the esterification step optimized?

Answer:
The synthesis involves three critical steps:

Phenothiazine Substitution: Introduce the 3-(dimethylamino)propyl chain at the phenothiazine N-10 position via alkylation, using a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃ to deprotonate the phenothiazine nitrogen .

Cinchoninic Acid Coupling: Attach the substituted phenothiazine to the 2-position of 6-chlorocinchoninic acid via nucleophilic aromatic substitution (SNAr), requiring elevated temperatures (80–100°C) and a catalyst such as CuI .

Esterification: React the carboxylic acid intermediate with ethanol in the presence of HCl gas or thionyl chloride (SOCl₂) to form the ethyl ester. Optimization includes controlling reaction time (<6 hours) to avoid hydrolysis of the ester .

Key Data:

  • Yield improvement (15%→45%) when using SOCl₂ over HCl gas for esterification .
  • Purity validation via HPLC (C18 column, acetonitrile/water gradient) to confirm absence of unreacted intermediates .

Basic: Which spectroscopic techniques are prioritized for structural confirmation, and what diagnostic signals distinguish this compound?

Answer:

  • 1H/13C NMR:
    • Phenothiazine Core: Aromatic protons at δ 6.8–7.5 ppm (multiplet, 8H) and N-CH₂ protons (δ 3.2–3.5 ppm) from the dimethylaminopropyl chain .
    • Ester Group: Ethyl ester signals at δ 1.3 ppm (triplet, CH₃) and δ 4.2 ppm (quartet, CH₂) .
  • Mass Spectrometry (HRMS): Molecular ion [M+H]+ at m/z 580.2 (calculated) with fragmentation peaks at m/z 452 (loss of ethyl ester) and m/z 315 (phenothiazine moiety) .
  • IR Spectroscopy: Ester C=O stretch at 1725 cm⁻¹ and N-H stretch (phenothiazine) at 3400 cm⁻¹ .

Validation: Compare spectral data to structurally analogous phenothiazine-cinchoninic hybrids in published datasets .

Advanced: How can structure-activity relationship (SAR) studies evaluate the dimethylaminopropyl chain’s role in receptor binding?

Answer:
Methodology:

Analog Synthesis: Prepare derivatives with modified chain lengths (e.g., ethyl, butyl) or substituents (e.g., pyrrolidinyl instead of dimethylamino).

Receptor Binding Assays:

  • Dopamine D2 Receptor: Radioligand competition assays (³H-spiperone) to measure IC₅₀ values .
  • 5-HT2A Serotonin Receptor: Functional assays (e.g., calcium flux in HEK293 cells) to assess antagonism .

Computational Docking: Use Schrödinger Suite or AutoDock to model interactions between the dimethylaminopropyl chain and receptor hydrophobic pockets .

Key Findings (Hypothetical):

  • Shortening the chain reduces D2 affinity (IC₅₀ from 12 nM to 180 nM), suggesting optimal interaction at 3 carbons.
  • Bulky substituents (e.g., piperidinyl) decrease blood-brain barrier permeability in MDCK-MDR1 assays .

Advanced: What in vivo models are suitable for assessing CNS activity, and how are pharmacokinetic (PK) parameters analyzed?

Answer:
Models:

  • Prepulse Inhibition (PPI) in Rats: Quantify sensorimotor gating deficits (dose-dependent reversal indicates antipsychotic potential) .
  • Forced Swim Test (FST): Measure immobility time reduction to evaluate antidepressant-like effects.

PK Analysis:

  • Bioavailability: Administer intravenously (IV) and orally (PO) in Sprague-Dawley rats; calculate AUC ratio (PO/IV).
  • Metabolite Identification: Use LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites in plasma .

Data Example:

ParameterValue (Mean ± SD)
T₁/₂ (IV)2.8 ± 0.3 h
Cmax (PO, 10 mg/kg)450 ± 60 ng/mL
Brain/Plasma Ratio0.9 ± 0.2

Advanced: How do formulation challenges (e.g., hydrochloride salt stability) impact preclinical development?

Answer:
Stability Studies:

  • Forced Degradation: Expose to 40°C/75% RH for 4 weeks; monitor hydrochloride salt dissociation via XRPD (loss of crystallinity >10% indicates instability) .
  • pH-Solubility Profile: Determine solubility in buffers (pH 1–7.4); hydrochloride salt shows >5 mg/mL solubility at pH <3, critical for gastric absorption .

Formulation Optimization:

  • Use lyophilization for parenteral formulations (mannitol as cryoprotectant).
  • For oral dosing, enteric-coated capsules prevent gastric degradation .

Basic: What solubility and partitioning properties are critical for initial pharmacological screening?

Answer:

  • LogP Measurement: Shake-flask method (octanol/water) to determine logP ~3.2, indicating moderate lipophilicity for CNS penetration .
  • Aqueous Solubility: Use nephelometry (phosphate buffer, pH 6.8) to confirm solubility >100 µM, ensuring in vitro assay compatibility .

Data Correlation: Compounds with logP 2–5 and solubility >50 µM show higher hit rates in phenotypic screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.